2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 941929-78-8
VCID: VC5263913
InChI: InChI=1S/C17H16Cl2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)14-10-12(18)4-6-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22)
SMILES: CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C17H16Cl2N2O3S
Molecular Weight: 399.29

2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 941929-78-8

Cat. No.: VC5263913

Molecular Formula: C17H16Cl2N2O3S

Molecular Weight: 399.29

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 941929-78-8

Specification

CAS No. 941929-78-8
Molecular Formula C17H16Cl2N2O3S
Molecular Weight 399.29
IUPAC Name 2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C17H16Cl2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)14-10-12(18)4-6-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22)
Standard InChI Key CYMPUSAYILBOLG-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C₁₇H₁₅Cl₂N₂O₃S, with a molecular weight of 398.28 g/mol. Key structural features include:

  • A tetrahydroquinoline ring system saturated at positions 1–4, reducing planar rigidity and enhancing membrane permeability.

  • A methanesulfonyl (-SO₂CH₃) group at the 1-position, which introduces strong electron-withdrawing effects and hydrogen-bonding capacity.

  • A 2,5-dichlorobenzamide substituent at the 6-position, providing steric bulk and hydrophobic interactions.

X-ray crystallographic data from related compounds, such as 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide, reveal dihedral angles of ~53° between aromatic and heterocyclic planes, suggesting similar conformational flexibility in the target compound .

Physicochemical Profiling

Experimental and computational data highlight the following properties :

PropertyValue
logP (Partition Coefficient)2.19–2.87
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area71.8–85.3 Ų
Solubility (Water)<0.1 mg/mL (predicted)

The methanesulfonyl group significantly increases polarity compared to non-sulfonylated analogs, balancing lipophilicity for blood-brain barrier penetration .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step protocols, primarily utilizing palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bond between the benzamide and tetrahydroquinoline moieties. A representative route includes:

  • Quinoline Core Construction: Cyclization of aniline derivatives with γ-ketoesters to form the tetrahydroquinoline skeleton.

  • Methanesulfonylation: Treatment with methanesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

  • Benzamide Coupling: Ullmann-type coupling of 2,5-dichlorobenzoic acid chloride with the aminated tetrahydroquinoline intermediate.

Yield optimization studies suggest that Buchwald-Hartwig amination under microwave irradiation improves efficiency (up to 78% yield).

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): Purity assessments typically show >98% homogeneity using C18 columns with acetonitrile/water gradients.

  • Nuclear Magnetic Resonance (NMR): Key signals include δ 7.85 ppm (d, J=8.5 Hz, benzamide H-3), δ 3.21 ppm (s, SO₂CH₃), and δ 2.90–3.10 ppm (m, tetrahydroquinoline CH₂) .

  • Mass Spectrometry: ESI-MS exhibits a dominant [M+H]⁺ peak at m/z 399.1, consistent with the molecular formula.

Pharmacological Applications and Mechanism of Action

Analgesic and Anti-Inflammatory Activity

Preclinical studies indicate potent activity in rodent models of inflammatory pain (ED₅₀ = 12 mg/kg). The compound inhibits cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1), dual mechanisms that synergistically reduce prostaglandin synthesis and nociceptor sensitization. Comparative data with celecoxib show superior efficacy in chronic constriction injury models (35% vs. 22% pain reduction at 24 h).

Comparative Analysis with Related Tetrahydroquinoline Derivatives

Structural Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
2-Oxo-tetrahydroquinolin-6-yl benzamideKetone at 2-positionCOX-2: 1.8 μM
1-Propanoyl-tetrahydroquinolin-6-yl benzamide Propionamide substituentTRPV1: 0.9 μM
Target CompoundMethanesulfonyl groupCOX-2: 0.6 μM; TRPV1: 0.4 μM

The methanesulfonyl group confers enhanced target affinity and metabolic stability compared to ketone or alkylamide variants .

Structure-Activity Relationships

  • Chlorine Substitution: 2,5-Dichloro configuration improves COX-2 selectivity over 2,4-dichloro isomers (3-fold difference) .

  • Sulfonamide vs. Sulfonyl: N-Methanesulfonyl analogues exhibit 50% higher oral bioavailability than sulfonamide derivatives due to reduced plasma protein binding .

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